molecular formula C17H16N2 B1387829 [2-(2-Quinolin-2-ylethyl)phenyl]amine CAS No. 190437-55-9

[2-(2-Quinolin-2-ylethyl)phenyl]amine

Cat. No.: B1387829
CAS No.: 190437-55-9
M. Wt: 248.32 g/mol
InChI Key: FZBCGHASKLJZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Quinolin-2-ylethyl)phenyl]amine typically involves the reaction of quinoline derivatives with phenylamine under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [2-(2-Quinolin-2-ylethyl)phenyl]amine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: The compound is used in biological research to study its effects on various biological systems. It is often used as a probe to investigate the interactions between quinoline derivatives and biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is studied for its potential use in the treatment of various diseases, including cancer and infectious diseases .

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of [2-(2-Quinolin-2-ylethyl)phenyl]amine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

    Quinoline: A parent compound of [2-(2-Quinolin-2-ylethyl)phenyl]amine, used in the synthesis of various derivatives.

Uniqueness: this compound is unique due to its specific structure, which combines the properties of both quinoline and phenylamine. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-(2-quinolin-2-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c18-16-7-3-1-5-13(16)9-11-15-12-10-14-6-2-4-8-17(14)19-15/h1-8,10,12H,9,11,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBCGHASKLJZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCC3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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